Phenidone

Inflammation Dual COX/LOX inhibition In vivo pharmacology

WHY CHOOSE THIS PHENIDONE? For photographic formulation, it delivers 5-10x the developing power of Metol with lower toxicity, enabling cost-effective, operator-safe industrial developers. Its synergistic superadditivity with hydroquinone further boosts efficiency. For biochemical research, its unique species-selective LOX inhibition profile makes it an irreplaceable tool compound: it is a potent inhibitor of soybean 15-LOX but inactivates human 5-LOX, unlike structural analogs such as BW755c. This distinct selectivity is critical for dissecting specific LOX pathway contributions in complex biological models and for pharmacological probing in tissues, where it offers broader agonist-induced contraction inhibition than NDGA. Substituting with analogs risks formulation failure or experimental data invalidation.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 92-43-3
Cat. No. B1221376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenidone
CAS92-43-3
Synonymsphenidone
phenidone monohydrochloride
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CN(NC1=O)C2=CC=CC=C2
InChIInChI=1S/C9H10N2O/c12-9-6-7-11(10-9)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)
InChIKeyCMCWWLVWPDLCRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 25 g / 100 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenidone (CAS 92-43-3): Dual COX/LOX Inhibitor and Photographic Developer — Baseline Procurement Profile


Phenidone (1-phenyl-3-pyrazolidinone) is a small-molecule organic compound (MW 162.19) that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suppressing the synthesis of both prostaglandins and leukotrienes [1]. It is also a well-established photographic developing agent, exhibiting superadditive behavior with hydroquinone in black-and-white processing [2]. Its unique combination of enzymatic dual inhibition and reducing power distinguishes it from single-mechanism alternatives in both biomedical research and industrial imaging applications [1][2].

Phenidone (CAS 92-43-3): Why Generic Substitution Is Scientifically Unjustified


In-class compounds such as BW755C (dual COX/LOX inhibitor) or Metol (photographic developer) are not directly interchangeable with Phenidone due to marked quantitative differences in potency, tissue-specific efficacy, and chemical behavior. Phenidone exhibits superior topical activity in arachidonic acid-induced edema (28-fold lower ED50 than BW755C) [1] and demonstrates 5- to 10-fold greater developing power than Metol [2]. Furthermore, recent evidence indicates Phenidone is inactive against human 5-LOX, challenging its long-held classification as a true dual inhibitor and underscoring that even structurally related analogs cannot be assumed to replicate its biological profile [3]. These non-linear performance gaps necessitate product-specific selection rather than generic substitution.

Phenidone (CAS 92-43-3): Product-Specific Quantitative Evidence for Procurement Decisions


Phenidone vs. BW755C: Superior Topical Anti-Inflammatory Potency in AA-Induced Mouse Ear Edema

Phenidone demonstrates 28-fold greater topical potency than BW755C in the arachidonic acid (AA)-induced mouse ear edema model [1]. In contrast, BW755C shows a modest advantage in the tetradecanoylphorbol acetate (TPA) model. This differential profile underscores Phenidone's preferential utility in AA-driven inflammatory pathways, which are more directly dependent on dual COX/LOX product formation.

Inflammation Dual COX/LOX inhibition In vivo pharmacology

Phenidone vs. Metol: 5- to 10-Fold Higher Developing Power in Photographic Applications

Phenidone exhibits 5 to 10 times the developing power of Metol (N-methyl-p-aminophenol sulfate) when used as a primary developing agent in black-and-white photography [1]. This enhanced efficiency arises from its lower reduction potential and more favorable superadditive regeneration kinetics with hydroquinone [2]. As a result, Phenidone-based developers require substantially lower molar concentrations to achieve equivalent silver image density.

Photographic chemistry Developer efficiency Superadditivity

Phenidone-Hydroquinone Optimal Formulation Ratio in D-76 Type PQ Developers

In D-76 type phenidone-hydroquinone (PQ) developers operating at pH 8.7, the optimal quantitative ratio is 0.2 g Phenidone and 5.0 g Hydroquinone per 1000 cc [1]. This 1:25 mass ratio reflects Phenidone's exceptional superadditive efficiency; deviations from this ratio result in suboptimal image density, increased fog, or altered contrast curves. The formulation also exhibits approximately 2 to 3 times higher sensitivity than standard D-76 (Metol-Hydroquinone) developers [1].

Photographic formulation Developer optimization PQ developers

Phenidone vs. Metol: Enhanced Developer Longevity via Efficient Regeneration by Hydroquinone

Phenidone-based developers exhibit superior shelf life and processing consistency compared to Metol-based formulations because the oxidation product of Phenidone is more efficiently regenerated by hydroquinone than that of Metol . Additionally, Phenidone developers can withstand substantially higher bromide ion build-up during use, which limits the replenishment capacity and extends the useful life of Metol-based developers such as ID-11/D76 [1]. This enhanced regeneration efficiency translates to more stable development activity over prolonged use.

Developer stability Oxidation chemistry Superadditive regeneration

Re-evaluated Human 5-LOX Activity: Phenidone Is Inactive Against Human 5-LOX, Retaining COX-Selective Inhibition

Contrary to earlier literature reporting Phenidone as a dual COX/LOX inhibitor, recent studies using human recombinant enzymes demonstrate that Phenidone is inactive against human 5-lipoxygenase (5-LOX) while retaining micromolar-range activity against cyclooxygenases (COX-1 and COX-2) [1]. This finding fundamentally revises the compound's mechanism-of-action profile in human systems and distinguishes it from true dual inhibitors like BW755C.

Enzyme specificity COX inhibition 5-LOX pharmacology

Phenidone (CAS 92-43-3): Evidence-Based Research and Industrial Application Scenarios


Topical Anti-Inflammatory Studies Utilizing AA-Induced Edema Models

Given Phenidone's 28-fold higher topical potency against arachidonic acid-induced ear edema compared to BW755C (ED50 0.1 mg/ear vs. 2.8 mg/ear) , this compound is optimally suited for in vivo pharmacology studies focusing on AA-driven inflammation, where dual COX/LOX pathway inhibition is required but minimal systemic exposure is desired.

High-Sensitivity, Low-Fog Photographic Developer Formulations (PQ Type)

Formulators can achieve 2× to 3× higher sensitivity than standard D-76 by employing the empirically optimized ratio of 0.2 g Phenidone and 5.0 g Hydroquinone per liter at pH 8.7 . This formulation is particularly valuable in applications requiring extended development latitude or push-processing of modern fine-grain films.

Selective COX Inhibition in Human Cellular Models Without 5-LOX Confounding

Researchers studying COX-mediated pathways in human cells or tissues should select Phenidone over other purported dual inhibitors, as recent evidence demonstrates Phenidone is inactive against human 5-LOX while retaining COX-1/COX-2 inhibition in the micromolar range . This selectivity reduces experimental confounding and clarifies mechanism-of-action interpretations.

Long-Life Developer Solutions for High-Volume Photofinishing

Phenidone-based developers offer extended bath life due to efficient regeneration of oxidized Phenidone by hydroquinone and higher tolerance to bromide accumulation [4]. These properties make Phenidone the preferred developing agent for continuous-processing machines requiring consistent image quality over thousands of processing cycles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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